molecular formula C16H14FNO B8710172 (rac)-N-(4-Fluorobenzoyl)-1-aminoindan

(rac)-N-(4-Fluorobenzoyl)-1-aminoindan

Cat. No.: B8710172
M. Wt: 255.29 g/mol
InChI Key: XUYLQIMCGUTHRE-UHFFFAOYSA-N
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Description

(rac)-N-(4-Fluorobenzoyl)-1-aminoindan is a chiral organic compound comprising a 1-aminoindan backbone substituted with a 4-fluorobenzoyl group at the amine position. The racemic ("rac") designation indicates an equal mixture of both enantiomers (R and S configurations). Structurally, the indane moiety (a bicyclic system of benzene fused to a cyclopentane ring) provides rigidity, while the 4-fluorobenzoyl group introduces electronic and steric effects that influence molecular interactions .

Synthesis: The compound is likely synthesized via amide bond formation between 1-aminoindan and 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under mild conditions, analogous to methods described for related benzamide derivatives . The racemic nature arises from the non-stereoselective synthesis, necessitating chiral resolution techniques for enantiopure isolation .

Specifically, 1-aminoindan promotes a "loop" conformation in α-synuclein (α-syn), inhibiting misfolding and aggregation linked to neurodegeneration . The 4-fluorobenzoyl group may enhance metabolic stability or modulate target affinity compared to unsubstituted analogs .

Properties

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-4-fluorobenzamide

InChI

InChI=1S/C16H14FNO/c17-13-8-5-12(6-9-13)16(19)18-15-10-7-11-3-1-2-4-14(11)15/h1-6,8-9,15H,7,10H2,(H,18,19)

InChI Key

XUYLQIMCGUTHRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

a. 1-Aminoindan (Parent Compound)

  • Structure : Lacks the 4-fluorobenzoyl group.
  • Activity : Reduces α-syn aggregation and neurodegeneration in PD models by stabilizing α-syn in a "loop" conformation .
  • Limitations : Lower metabolic stability due to the absence of fluorine substitution.

b. 4-Fluoro-1-aminoindan

  • Structure : Fluorine substitution on the indane ring (position 4) instead of the benzoyl group.
  • Activity: Improved pharmacokinetics (e.g., lipophilicity) over 1-aminoindan but retains similar α-syn modulation. Enzymatic resolution studies show variable enantiomeric excess (ee) depending on fluorination position .

c. N-(4-Fluorobenzoyl)morpholine

  • Structure: Shares the 4-fluorobenzoyl group but replaces 1-aminoindan with morpholine.
  • Activity : Primarily used in amide bond formation studies; lacks direct neuroprotective data. Highlights the role of fluorobenzoyl groups in stabilizing molecular frameworks .

d. N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester

  • Structure : A peptide-based fluorobenzoyl derivative with tyrosine and phenylalanine residues.
Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq.)
1-Aminoindan 133.19 1.8 Moderate
4-Fluoro-1-aminoindan 151.18 2.2 Low
(rac)-N-(4-Fluorobenzoyl)-1-aminoindan 271.30 3.5 Low (amide effect)
N-(4-Fluorobenzoyl)morpholine 223.23 1.9 Moderate

Key Observations :

  • The 4-fluorobenzoyl group increases logP (lipophilicity) and likely enhances blood-brain barrier permeability compared to non-acylated analogs.
  • Racemic mixtures may complicate pharmacological profiles due to enantiomer-specific effects.
  • Structural rigidity from the indane core may improve target binding compared to flexible peptide-based analogs (e.g., compounds) .

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